![molecular formula C16H17N3O5S B601409 (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 56193-21-6](/img/structure/B601409.png)

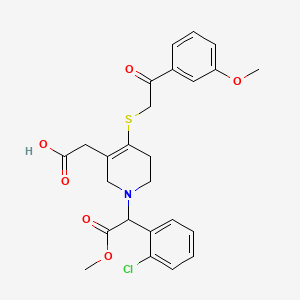

(7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

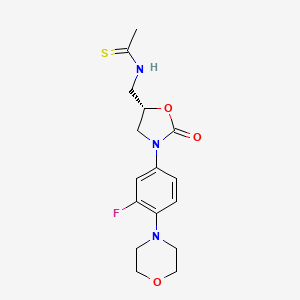

Cephalexin Sulfoxide is a derivative of Cephalexin, which is an antibiotic medication commonly prescribed to treat various bacterial infections . It belongs to the class of antibiotics called cephalosporins, which work by interfering with the production of the bacterial cell wall, leading to the destruction of the bacteria .

Synthesis Analysis

The synthesis of Cephalexin involves continuous-flow processes . The instability of the cephalosporin nucleus and its degradation at high temperature are fundamental to the application of flow chemistry in cephalosporin synthesis . The parameters were studied using DOE and a yield of 85% was obtained .Molecular Structure Analysis

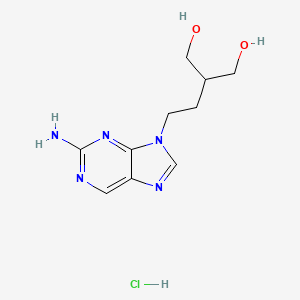

The molecular formula of Cephalexin Sulfoxide is C16H17N3O5S . The molecular weight is 363.4 g/mol . The InChI and SMILES strings provide a text representation of the molecule’s structure .Chemical Reactions Analysis

The degradation of Cephalexin has been evaluated by homogeneous (Fe 2+ /H 2 O 2 /UV) and heterogeneous (MoS 2 @Fe/H 2 O 2 /UV) photo-Fenton processes .Physical And Chemical Properties Analysis

Cephalexin Sulfoxide has a molecular weight of 363.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 363.08889182 g/mol . The Topological Polar Surface Area is 149 Ų .Applications De Recherche Scientifique

Pharmaceutical Formulation Analysis : A spectrophotometric method has been developed for determining cephalosporins like Cephalexin in pharmaceutical formulations. This method involves derivatization with 1,2-naphthoquinone-4-sulfonic (NQS) and is effective for quality control in pharmaceutical labs (Ahmed, Elbashir, & Aboul‐Enein, 2015).

Degradation and Environmental Impact : The degradation of Cephalexin using electro-generated Cl2-active on Ti/RuO2-IrO2 anode has been studied. This research is significant for understanding the removal of Cephalexin from various effluents, including municipal wastewater and urine, and the transformation into biodegradable compounds (Perea et al., 2019).

Oxidation Mechanisms and Residual Activity : The oxidation of Cephalexin by permanganate in water and its transformation into products like Cephalexin Sulfoxide has been investigated. This study provides insights into the reaction kinetics and the reduction of antibacterial activity post-oxidation (Qian et al., 2018).

Treatment of Pharmaceutical Effluent : A study on the bioaugmentation and treatment of Cephalexin-based pharmaceutical effluent in an anaerobic fluidized bed system highlights an innovative approach for treating high-COD effluents from pharmaceutical industries (Saravanane, Murthy, & Krishnaiah, 2001).

Antimicrobial Resistance Concerns : The selection of CMY-2 producing Escherichia coli in the faecal flora of dogs treated with Cephalexin has been studied, raising concerns about the potential for antimicrobial resistance due to Cephalexin use (Damborg et al., 2011).

Advanced Oxidation Processes : The transformation of Cephalexin during aqueous ozonation, including the formation of Sulfoxide derivatives and the impact on residual antibacterial activity, has been analyzed. This research is crucial for understanding the environmental impact of antibiotic degradation (Dodd et al., 2010).

Adsorption Techniques for Removal : The use of natural zeolite and zeolite coated with manganese oxide nanoparticles for the adsorption of Cephalexin from aqueous solutions has been explored, offering potential for water purification and wastewater treatment (Samarghandi et al., 2015).

Mécanisme D'action

Target of Action

Cephalexin Sulfoxide, also known as Cephalexin, primarily targets the bacterial cell wall. It is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

Cephalexin Sulfoxide interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacterial cell wall weakens and eventually leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cephalexin Sulfoxide is the peptidoglycan synthesis pathway in bacteria . By inhibiting this pathway, Cephalexin Sulfoxide prevents the formation of a critical component of the bacterial cell wall. This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Cephalexin Sulfoxide exhibits good absorption properties, with a bioavailability of approximately 90% . It is widely distributed into most body tissues and fluids . The drug is primarily excreted unchanged in the urine within 8 hours of administration . The elimination half-life of Cephalexin Sulfoxide ranges from 0.5 to 1.2 hours, which can be prolonged in individuals with renal impairment .

Result of Action

The molecular effect of Cephalexin Sulfoxide’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective elimination of susceptible bacterial infections. Cephalexin Sulfoxide is used to treat a number of susceptible bacterial infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .

Action Environment

The action of Cephalexin Sulfoxide can be influenced by various environmental factors. For instance, the presence of certain heavy metals in the environment can interfere with the antibiotic’s effectiveness . Furthermore, the drug’s stability and efficacy can be affected by pH levels, temperature, and the presence of other substances in the environment . Therefore, careful consideration of these factors is necessary when administering Cephalexin Sulfoxide.

Safety and Hazards

Orientations Futures

Cephalexin is widely used in outpatient and inpatient healthcare settings due to its favorable safety and efficacy profile . It is commonly utilized in the treatment of urinary tract infections, respiratory infections, otitis media, bone infections, and skin and soft tissue infections . Future directions may involve optimizing dosing regimens based on the patient’s age, weight, renal function, and severity of infection .

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of Cephalexin Sulfoxide can be achieved by oxidation of Cephalexin with Oxone or hydrogen peroxide in the presence of a catalyst such as molybdenum oxide or sodium tungstate.", "Starting Materials": [ "Cephalexin", "Oxone or hydrogen peroxide", "Molybdenum oxide or sodium tungstate" ], "Reaction": [ "Step 1: Dissolve Cephalexin in water.", "Step 2: Add Oxone or hydrogen peroxide to the solution.", "Step 3: Add molybdenum oxide or sodium tungstate catalyst to the solution.", "Step 4: Stir the mixture at room temperature for several hours.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure.", "Step 7: Purify the resulting solid by recrystallization from a suitable solvent." ] } | |

Numéro CAS |

56193-21-6 |

Formule moléculaire |

C16H17N3O5S |

Poids moléculaire |

363.4 g/mol |

Nom IUPAC |

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |

Clé InChI |

GAMHLNJQISGSQF-KBHJFDKPSA-N |

SMILES isomérique |

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Synonymes |

DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/no-structure.png)

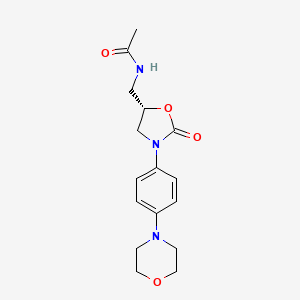

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)